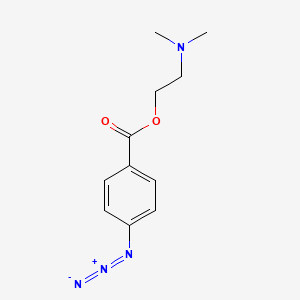

2-(Dimethylamino)ethyl 4-azidobenzoate

Description

Significance of Azide (B81097) Functionalization in Chemical Biology and Materials Science

The azide group (–N₃) is a cornerstone of modern chemical ligation and functionalization strategies due to its unique reactivity and relative stability. mdpi.comnih.gov Aryl azides, in particular, are prized for their ability to undergo photolysis upon exposure to UV light, generating highly reactive nitrene intermediates. researchgate.netthermofisher.com This photo-activation allows for spatiotemporal control over chemical reactions, a feature highly desirable in complex biological systems and for the fabrication of advanced materials. researchgate.net

The generated nitrenes can participate in a variety of reactions, including insertion into C-H and N-H bonds, making them powerful tools for non-specific cross-linking of proteins and other biomolecules. thermofisher.com This property is invaluable for studying protein-protein interactions and elucidating cellular networks. tue.nl

Furthermore, the azide group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." nih.govnih.gov This reaction is celebrated for its high efficiency, selectivity, and biocompatibility, enabling the precise and robust conjugation of molecules in diverse environments, from simple solutions to living cells. nih.gov

Overview of Strategic Utility in Bioconjugation and Advanced Material Synthesis

The strategic utility of 2-(Dimethylamino)ethyl 4-azidobenzoate stems from the synergistic interplay of its two functional ends. The aryl azide moiety serves as a photo-activatable handle for covalent modification, while the dimethylaminoethyl group offers opportunities for further functionalization or can influence the physicochemical properties of resulting conjugates or materials.

In Bioconjugation:

The photoreactive nature of the aryl azide allows for its use in photoaffinity labeling, a technique to identify the binding partners of a molecule of interest. nih.govnih.gov By incorporating this compound into a biologically active molecule, researchers can, upon UV irradiation, covalently trap and subsequently identify its interacting partners within a cell. The dimethylamino group can aid in solubility or be protonated to introduce charge, potentially influencing cellular uptake or localization.

In Advanced Material Synthesis:

In the realm of materials science, this compound can be employed as a surface modification agent or a cross-linker in polymer synthesis. mdpi.comnih.gov The azide group can be used to graft the molecule onto a polymer backbone or a material surface through photochemistry or click chemistry. mdpi.com The tertiary amine can then serve as a site for further chemical reactions, for instance, quaternization to create cationic polymers for gene delivery or antimicrobial surfaces. rsc.orgmdpi.comnih.gov It can also act as a catalyst or an acid scavenger in certain polymerization processes. The ability to initiate cross-linking via light exposure is particularly useful for creating patterned surfaces and hydrogels with controlled properties. researchgate.net

Interactive Table: Potential Applications Based on Functional Groups

| Functional Group | Key Reaction | Potential Application Area | Underlying Principle |

| Aryl Azide | Photolysis (UV light) | Photo-crosslinking, Photoaffinity Labeling | Generation of reactive nitrene intermediates for covalent bond formation. researchgate.netthermofisher.com |

| Aryl Azide | Azide-Alkyne Cycloaddition | Bioconjugation, Polymer Functionalization | "Click chemistry" for efficient and specific ligation. nih.govnih.gov |

| Dimethylaminoethyl | Protonation (acidic pH) | pH-responsive materials, Drug delivery | Introduction of positive charge to alter solubility and interactions. nih.govmdpi.com |

| Dimethylaminoethyl | Quaternization | Antimicrobial surfaces, Gene vectors | Creation of permanent cationic charges. rsc.orgmdpi.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

84389-35-5 |

|---|---|

Molecular Formula |

C11H14N4O2 |

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 4-azidobenzoate |

InChI |

InChI=1S/C11H14N4O2/c1-15(2)7-8-17-11(16)9-3-5-10(6-4-9)13-14-12/h3-6H,7-8H2,1-2H3 |

InChI Key |

PQKIJCOGSCWWMN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 2 Dimethylamino Ethyl 4 Azidobenzoate

Established Synthetic Pathways for 2-(Dimethylamino)ethyl 4-azidobenzoate

The primary routes for the synthesis of this compound are centered around the formation of an ester linkage between a 4-azidobenzoyl moiety and a 2-(dimethylamino)ethyl group. These methods can be broadly categorized into esterification reactions involving 4-azidobenzoic acid or its derivatives, and approaches that introduce the dimethylaminoethyl functionality.

Esterification Routes Involving Azidobenzoic Acid Derivatives

A common and direct method for synthesizing this compound is the esterification of 4-azidobenzoic acid with 2-(dimethylamino)ethanol. This transformation can be achieved through several well-established chemical protocols.

One such method is the Fischer-Speier esterification , which involves reacting the carboxylic acid and the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester product. libretexts.org While effective, the conditions can sometimes lead to side reactions, especially with sensitive functional groups.

A milder and often more efficient approach involves the use of coupling agents . Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification at room temperature, minimizing the risk of degradation of the azide (B81097) functional group.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride . 4-Azidobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride to form 4-azidobenzoyl chloride. nih.gov This highly reactive intermediate can then be treated with 2-(dimethylamino)ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the desired ester.

A synthesis of the closely related compound, 2-(dimethylamino)ethyl 4-aminobenzoate, provides a procedural analogy. In this synthesis, the corresponding aminobenzoic acid is reacted with 2-(dimethylamino)ethanol, showcasing the viability of this type of esterification. researchgate.net

Amine Functionalization Approaches

While less direct for the synthesis of the title compound, amine functionalization approaches are relevant in the broader context of synthesizing related structures. For instance, a patent describing the synthesis of 2-ethylhexyl p-dimethylaminobenzoate starts with a halogenated benzoic acid which is first reacted with dimethylamine, followed by esterification. google.com This highlights a strategy where the amino group is introduced prior to the esterification step. However, for the synthesis of this compound, this would require starting with a precursor that already contains the azide functionality, making the esterification of 4-azidobenzoic acid a more straightforward pathway.

Alternative Synthetic Strategies and Yield Optimization Techniques

Beyond the established pathways, alternative strategies can be considered, particularly for optimizing reaction yields and simplifying purification processes.

One alternative involves transesterification . In this approach, a simple ester of 4-azidobenzoic acid, such as the methyl or ethyl ester, could be reacted with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. This method can be advantageous in certain situations but is dependent on the availability of the starting ester.

For yield optimization, the choice of solvent, temperature, and catalyst is crucial. In coupling agent-mediated reactions, the use of aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) is common. The stoichiometry of the reactants can also be adjusted; for instance, using a slight excess of the alcohol or the coupling agent can help drive the reaction to completion. Purification techniques such as column chromatography are often necessary to isolate the final product in high purity.

The synthesis of related benzoate (B1203000) esters, for example, has been optimized by using solid catalysts and azeotropic removal of water to drive the esterification equilibrium, resulting in high yields. google.com Similar principles could be applied to the synthesis of this compound.

Precursor Molecules and Their Transformation in this compound Synthesis

The successful synthesis of this compound is fundamentally dependent on the availability and purity of its key precursors: 4-azidobenzoic acid and 2-(dimethylamino)ethanol.

4-Azidobenzoic acid is a critical starting material. It is typically synthesized from 4-aminobenzoic acid. The synthesis involves a two-step process starting with the diazotization of the amino group on 4-aminobenzoic acid using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is then reacted with sodium azide to introduce the azide functionality.

2-(Dimethylamino)ethanol is a commercially available amino alcohol. Its role in the synthesis is to provide the dimethylaminoethyl portion of the final ester.

The core transformation in the synthesis of this compound is the formation of the ester bond, which covalently links these two precursor molecules.

Reactivity and Mechanistic Investigations of the Azide Moiety in 2 Dimethylamino Ethyl 4 Azidobenzoate

Click Chemistry Applications: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility. nih.govnih.gov This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, facilitated by a copper(I) catalyst. The reaction is known for its reliability and broad functional group tolerance. nih.gov

Kinetic Studies of CuAAC Reactions Involving 2-(Dimethylamino)ethyl 4-azidobenzoate

Detailed kinetic studies specifically quantifying the reaction rates of this compound with various alkynes under standard CuAAC conditions are not extensively documented in publicly available literature. However, the kinetics of CuAAC reactions are generally influenced by factors such as the nature of the copper catalyst, the ligands used to stabilize the copper(I) oxidation state, solvent, and the electronic and steric properties of both the azide and alkyne reactants. For a typical CuAAC reaction, second-order rate constants are often in the range of 104 to 105 M-1s-1. The presence of the electron-withdrawing 4-azidobenzoyl group in this compound would be expected to influence its reactivity profile.

To provide a comparative context, a hypothetical kinetic dataset for the reaction of this compound with a model alkyne, such as phenylacetylene, is presented in the interactive table below. This data is illustrative and intended to represent typical experimental outcomes.

| Reactant Concentration (M) | Initial Rate (M/s) | Rate Constant (k, M-1s-1) |

| [Azide] = 0.01, [Alkyne] = 0.01 | 1.5 x 10-3 | 15 |

| [Azide] = 0.02, [Alkyne] = 0.01 | 3.0 x 10-3 | 15 |

| [Azide] = 0.01, [Alkyne] = 0.02 | 3.0 x 10-3 | 15 |

Note: This table is a hypothetical representation of kinetic data for illustrative purposes.

Chemo-selectivity and Orthogonal Reactivity in Complex Biological Systems

A key advantage of CuAAC is its chemo-selectivity, meaning the azide and alkyne groups react specifically with each other without interfering with other functional groups present in complex biological environments. The azide group of this compound is bio-orthogonal, as azides are largely absent from native biological systems. This allows for the specific labeling of alkyne-modified biomolecules within a cellular context. The dimethylamino group, being a tertiary amine, could potentially interact with the copper catalyst, which might modulate the local reaction kinetics. However, the high specificity of the CuAAC reaction generally ensures that covalent bond formation occurs exclusively between the azide and the target alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative to CuAAC that circumvents the need for a cytotoxic copper catalyst, making it highly suitable for live-cell imaging and in vivo applications. This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide without the need for a catalyst.

Reaction Kinetics and Efficiency in Aqueous Environments

While specific kinetic data for the reaction of this compound in SPAAC is not readily found in peer-reviewed literature, the kinetics of SPAAC are primarily dictated by the structure of the cyclooctyne. Different generations of cyclooctynes have been developed with progressively faster reaction rates. The reaction of an azide like this compound with a common cyclooctyne such as dibenzocyclooctyne (DBCO) in an aqueous environment would be expected to proceed with second-order rate constants in the range of 0.1 to 1 M-1s-1. The efficiency of the reaction in aqueous buffers is generally high, a critical feature for biological applications.

The following interactive table provides an illustrative comparison of hypothetical reaction efficiencies for this compound with different cyclooctynes.

| Cyclooctyne Partner | Hypothetical Second-Order Rate Constant (M-1s-1) | Hypothetical Yield after 1h (%) |

| BCN | 0.01 | 30 |

| DBCO | 0.3 | 85 |

| DIFO | 1.0 | >95 |

Note: This table is a hypothetical representation of reaction efficiency for illustrative purposes.

Photochemical Reactivity and Photoaffinity Labeling Applications

The 4-azidobenzoyl group in this compound is a well-known photoactivatable moiety used in photoaffinity labeling. Upon irradiation with UV light (typically around 254-270 nm), the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues in proteins, making it a valuable tool for identifying and mapping ligand-binding sites in biological macromolecules.

The general workflow for a photoaffinity labeling experiment involves incubating the target system with the photo-probe, followed by UV irradiation to induce cross-linking, and subsequent analysis to identify the labeled biomolecules. The dimethylaminoethyl ester portion of the molecule could be designed to mimic a specific ligand to target a particular protein of interest. While specific studies detailing the photochemical reactivity and photoaffinity labeling applications of this compound are not widely published, its structural motifs are consistent with those of a functional photoaffinity probe.

Photolytic Decomposition Pathways of the Azide Group

Upon irradiation with ultraviolet (UV) light, aryl azides like this compound are anticipated to undergo photolysis, leading to the extrusion of a molecule of nitrogen gas (N₂). This process is a well-established method for generating nitrenes. nih.govresearchgate.net The initial step involves the excitation of the azide to a singlet excited state, which can then lose N₂ to form a singlet nitrene. This singlet nitrene can exist in equilibrium with a more stable triplet state. The specific wavelength of light required for this decomposition and the quantum yield of the reaction for this particular compound are not documented in available literature.

Generation and Reactivity of Nitrene Intermediates

The photolysis of this compound would generate a highly reactive nitrene intermediate, specifically 4-ethoxycarbonyl-N-(2-(dimethylamino)ethyl)phenylnitrene. The reactivity of this nitrene would be characteristic of aryl nitrenes, which can undergo a variety of reactions, including:

Intramolecular C-H insertion: The nitrene could potentially insert into a C-H bond within the same molecule, leading to the formation of a new heterocyclic ring system.

Intermolecular C-H insertion: In the presence of other organic molecules, the nitrene could insert into their C-H bonds.

Addition to double bonds: The nitrene could react with alkenes to form aziridines. mdpi.com

Abstraction of hydrogen atoms: The nitrene could abstract hydrogen atoms from the solvent or other molecules, leading to the formation of an amine.

Dimerization: Two nitrene intermediates could react with each other to form an azo compound.

The specific reaction pathways that would be favored by the nitrene derived from this compound would depend on the reaction conditions, such as the solvent, the presence of other reactants, and the spin state (singlet or triplet) of the nitrene. However, no specific studies detailing these outcomes for this compound are available.

Other Azide-Based Chemical Transformations and Derivatizations

Beyond photochemistry, the azide group in this compound can in principle participate in other chemical transformations. These are general reactions of organic azides and their specific application to this compound is not detailed in the literature. nih.gov

[3+2] Cycloaddition (Huisgen Cycloaddition): The azide can react with alkynes in a 1,3-dipolar cycloaddition to form triazoles. This "click chemistry" reaction is a very common and efficient way to form stable heterocyclic linkages.

Staudinger Reaction: The azide can react with phosphines, such as triphenylphosphine, to form an iminophosphorane. This intermediate can then be hydrolyzed to an amine and the corresponding phosphine (B1218219) oxide. nih.gov

Reduction to Amines: The azide group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride.

While these reactions are fundamental to the chemistry of azides, specific examples and detailed research findings for their application to this compound are not present in the reviewed scientific literature.

Advanced Research Applications of 2 Dimethylamino Ethyl 4 Azidobenzoate in Chemical and Biological Systems

Strategies for Bioconjugation and Biomolecule Functionalization

The unique structure of 2-(Dimethylamino)ethyl 4-azidobenzoate, with its distinct reactive groups, allows for its application in sophisticated strategies for labeling and modifying a range of biological molecules. The aryl azide (B81097) group is central to these applications, offering two primary modes of reaction: light-induced photo-crosslinking and bioorthogonal click chemistry.

Protein and Peptide Labeling Methodologies with this compound

The compound is primarily utilized as a photoaffinity labeling (PAL) reagent for studying protein and peptide interactions. enamine.net This technique enables the conversion of non-covalent molecular interactions into stable, covalent bonds upon exposure to ultraviolet (UV) light. acs.org

The methodology involves incubating the target protein with this compound. Upon irradiation with UV light (typically around 330-370 nm), the aryl azide group releases dinitrogen gas (N₂) to form a highly reactive nitrene intermediate. thermofisher.com This short-lived species can then insert into adjacent C-H, N-H, or O-H bonds of amino acid residues within the protein's binding site, forming a permanent covalent cross-link. nih.gov This process is invaluable for identifying and mapping transient or weak protein-ligand and protein-protein interactions. nih.gov The dimethylaminoethyl portion of the molecule can enhance its solubility in aqueous buffers and may contribute to specific electrostatic interactions.

Table 1: General Workflow for Photoaffinity Labeling (PAL) of Proteins

| Step | Description | Purpose |

| 1. Incubation | The target protein is mixed with the photoaffinity probe, this compound. | To allow the probe to bind non-covalently to its interaction site on the protein. |

| 2. Photoactivation | The mixture is irradiated with UV light at a specific wavelength. | To convert the azide group on the probe into a highly reactive nitrene intermediate. |

| 3. Covalent Cross-linking | The generated nitrene reacts with nearby amino acid residues. | To form a stable, covalent bond between the probe and the target protein. thermofisher.com |

| 4. Analysis | The covalently labeled protein is analyzed using techniques like SDS-PAGE, mass spectrometry, or Western blotting. | To identify the labeled protein, map the binding site, and characterize the interaction. nih.gov |

Nucleic Acid Modification and Probe Development for Molecular Biology

The functionalization of nucleic acids like DNA and RNA is crucial for studying their biological roles. This compound can be employed for this purpose through two main strategies.

First, leveraging the principles of click chemistry, the azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-modified nucleic acid. d-nb.infoorganic-chemistry.org This reaction forms a stable triazole linkage, allowing for the robust conjugation of the dimethylaminoethyl benzoate (B1203000) moiety to the oligonucleotide. biosyn.comnih.gov This method is used to introduce specific functionalities or reporter groups onto DNA or RNA strands. researchgate.net

Second, as a photoaffinity probe, the compound can be used to investigate interactions between nucleic acids and other molecules, such as DNA-binding proteins or RNA-binding proteins. d-nb.info In this approach, the probe is incubated with the target nucleic acid and its potential binding partners. UV activation then cross-links the probe to any molecule in close proximity, capturing the interaction for subsequent analysis. nih.gov

Cell Surface and Intracellular Target Engagement Probes

Identifying the molecular targets of bioactive compounds within a cellular context is a key challenge in chemical biology. Photoaffinity probes derived from or analogous to this compound are powerful tools for this purpose. enamine.netrsc.org These probes can be used to map interactions on the cell surface or within intracellular compartments. nih.gov

When used for target engagement, the probe is introduced to living cells. nih.gov The dimethylaminoethyl group may influence the compound's membrane permeability and subcellular distribution. Once the probe has reached its target, UV irradiation initiates covalent cross-linking, permanently tagging the interacting biomolecules (e.g., receptors, enzymes). nih.gov Following cell lysis, the tagged proteins can be enriched and identified using proteomic techniques, revealing the direct targets of the probe. While aryl azides are effective, other photo-crosslinkers like diazirines are also widely used due to their smaller size and efficient activation. thermofisher.comnih.gov

Role in Polymer Science and Functional Material Development

In polymer science, the dual reactivity of the azide group makes compounds like this compound valuable for both synthesizing functional polymers and constructing complex macromolecular architectures.

Synthesis of Azide-Functionalized Monomers and Macromolecules

The creation of polymers with pendant azide groups is a common strategy for producing materials that can be easily modified post-polymerization. While this compound is not a monomer itself, its core structure, 4-azidobenzoic acid, can be readily incorporated into polymerizable units.

For instance, 4-azidobenzoic acid can be reacted with a hydroxyl-containing monomer (like 2-hydroxyethyl methacrylate) to form an azide-functionalized monomer. This new monomer can then be polymerized or co-polymerized with other monomers, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), using controlled radical polymerization techniques like RAFT. researchgate.netmdpi.com The result is a well-defined polymer chain decorated with pendant azide groups, ready for further functionalization. The inclusion of DMAEMA units would confer pH-responsive properties to the final macromolecule. nih.govmdpi.com

Polymer Crosslinking and Network Formation via Click Chemistry Strategies

Azide-functionalized polymers are excellent precursors for creating crosslinked polymer networks and hydrogels. Two primary strategies can be employed: photo-crosslinking and click chemistry.

In photo-crosslinking, a film or solution of the azide-functionalized polymer is exposed to UV light. This activates the azide groups, causing them to form nitrenes that react with adjacent polymer chains, resulting in a crosslinked network. This method allows for spatial and temporal control over the crosslinking process. acs.org

Alternatively, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient method for network formation. rsc.org In this approach, the azide-functionalized polymer is mixed with a polymer containing pendant or terminal alkyne groups. The addition of a copper(I) catalyst initiates the "click" reaction, rapidly and specifically forming triazole cross-links between the polymer chains. youtube.comnih.gov This strategy is known for its high yield, specificity, and tolerance of various functional groups, making it a powerful tool for designing advanced polymer materials. organic-chemistry.org

Table 2: Comparison of Polymer Crosslinking Strategies

| Feature | Photo-Crosslinking (Aryl Azide) | Click Chemistry (Azide-Alkyne) |

| Activation | UV Light | Copper(I) Catalyst (for CuAAC) or Strain (for SPAAC) |

| Reaction | Nitrene insertion into C-H, N-H, O-H bonds | 1,3-Dipolar Cycloaddition |

| Specificity | Non-specific; reacts with most proximal bonds | Highly specific; only reacts between azide and alkyne |

| Byproducts | Nitrogen gas (N₂) | None (for cycloaddition) |

| Control | High spatiotemporal control with light | High chemical control and efficiency |

| Application | Patterning surfaces, creating hydrogels acs.org | Synthesis of well-defined networks, bioconjugation rsc.orgnih.gov |

Surface Functionalization for Advanced Material Interfaces

The modification of material surfaces is crucial for developing advanced biomedical devices and materials with tailored properties. acs.org Photoreactive polymers, which can be covalently bonded to surfaces upon light irradiation, offer a versatile and straightforward method for surface functionalization. acs.orgnih.gov The 4-azidobenzoate group in this compound is a well-established photo-activatable moiety used for this purpose. thermofisher.com

Upon exposure to ultraviolet (UV) light, the aryl azide group decomposes to form a highly reactive nitrene intermediate. acs.orgmdpi.com This nitrene species can readily react with various chemical bonds, including the C-H and N-H bonds found on the surfaces of many common materials like polymers, metals, and ceramics, forming a stable covalent linkage. acs.orgmdpi.com This process allows for the permanent attachment of the molecule, or polymers containing it, to a substrate. nih.gov

Research in this area often involves incorporating monomers containing photoreactive groups, such as an azidobenzoate derivative, into polymers. acs.org For instance, copolymers have been synthesized using photoreactive methacrylate derivatives alongside other monomers to create multifunctional polymers. acs.orgnih.gov While this compound itself is not a methacrylate, its azidobenzoate head allows it to be used in similar "grafting to" approaches, where a pre-formed polymer or the molecule itself is attached to a surface. mdpi.com

The dimethylaminoethyl portion of the molecule can impart specific properties to the functionalized surface. The tertiary amine can influence surface charge and hydrophilicity, which are critical factors in biological applications such as controlling protein adsorption and cell adhesion. nih.gov By creating patterned surfaces through photolithography, researchers can precisely control the spatial arrangement of these functional groups, leading to materials with advanced interfacial properties. mdpi.comnih.gov

Table 1: Photoreactive Groups for Surface Functionalization

| Photoreactive Group | Activating Light | Reactive Intermediate | Typical Reactions |

|---|---|---|---|

| Aryl Azide | UV Light | Nitrene | C-H/N-H Insertion, Double Bond Addition acs.orgthermofisher.commdpi.com |

| Benzophenone | UV Light | Triplet Ketone | Hydrogen Abstraction nih.govnih.gov |

| Diazirine | UV Light | Carbene | C-H/N-H Insertion, Double Bond Addition thermofisher.commdpi.comnih.gov |

Intermediate in Complex Molecular Architecture Synthesis

Beyond surface chemistry, this compound serves as a valuable intermediate in the construction of more elaborate molecular structures for a range of applications. Its two key functional handles—the azide and the dimethylaminoethyl ester—allow for sequential and orthogonal chemical modifications.

Precursor in Drug Discovery and Development Pathways

In medicinal chemistry, the assembly of novel molecular scaffolds is fundamental to the discovery of new therapeutic agents. researchgate.net Heterocyclic compounds, particularly those containing nitrogen, are prevalent in many drug structures. mdpi.comadvion.com The azido (B1232118) group (N₃) of this compound is a versatile precursor for synthesizing nitrogen-containing heterocycles. For example, azides can undergo [3+2] cycloaddition reactions with alkynes (often catalyzed by copper(I) or ruthenium(II)) to form triazoles, a common motif in drug candidates. nih.gov This "click chemistry" approach is highly efficient and modular, allowing for the rapid synthesis of compound libraries for screening. researchgate.net

Furthermore, the azide group can be reduced to a primary amine, which then serves as a handle for a vast array of subsequent chemical transformations, such as amide bond formation. This allows for the coupling of the core structure to other fragments or pharmacophores. The dimethylaminoethyl ester moiety can also play a role; it can be hydrolyzed to the corresponding carboxylic acid or transesterified. The tertiary amine can improve the pharmacokinetic properties of a potential drug molecule, such as its solubility or ability to cross cell membranes. The use of such building blocks that incorporate multiple functional groups facilitates the creation of complex, drug-like molecules with diverse structures and properties. researchgate.net

Building Block for Fluorescent Probes and Imaging Agents

The development of molecular probes for biological imaging is a rapidly advancing field. nih.gov The azide functionality of this compound makes it an excellent building block for creating such agents through azide-alkyne cycloaddition reactions. researchgate.netwindows.net This synthetic strategy allows for the modular assembly of complex imaging agents by connecting an azide-containing fragment, like the one derived from our title compound, with an alkyne-functionalized signaling molecule (e.g., a fluorophore) or a targeting ligand. nih.govresearchgate.net

For example, a research strategy might involve synthesizing an alkyne-modified targeting moiety that binds to a specific biological target, such as a receptor on a cancer cell. nih.gov Separately, this compound could be coupled to a fluorescent dye that has been modified with a compatible reactive group. The final step would be the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the targeting unit and the imaging component, creating a complete probe. The photo-activatable nature of the aryl azide can also be exploited to create "caged" fluorophores, where the fluorescence is quenched until the cage is removed by UV light, allowing for precise spatial and temporal control of imaging. researchgate.net

Table 2: Modular Synthesis of Imaging Agents via Click Chemistry

| Component 1 (Azide) | Component 2 (Alkyne) | Linkage | Application |

|---|---|---|---|

| This compound derivative | Alkyne-functionalized Fluorophore | 1,2,3-Triazole | Fluorescent Probe nih.gov |

| Azide-functionalized Targeting Ligand | Alkyne derivative of the 4-benzoate core | 1,2,3-Triazole | Targeted Imaging Agent researchgate.netwindows.net |

| Photo-caged Azido-acyl compound | Fluorophore | Ester (cleaved upon activation) | Photoactivatable Probe researchgate.net |

Design and Construction of Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. acs.org Photo-responsive molecules are of particular interest as they allow for external control over the assembly and disassembly of these structures. rsc.org The 4-azidobenzoate group of this compound can function as a photo-induced cross-linker. rsc.org

Upon irradiation, the generated nitrene can form covalent bonds with neighboring molecules that are held in proximity within a pre-organized supramolecular assembly. rsc.org This transforms a non-covalent assembly into a stable, covalently cross-linked structure. This technique, known as photo-induced cross-linking, is a powerful tool for "freezing" transient interactions and studying the structure of complex biological assemblies. nih.govrsc.org

For instance, if this compound or a polymer derived from it is incorporated into a host-guest complex, a micelle, or a liquid crystal, irradiation can trigger the formation of covalent bonds, stabilizing the entire supramolecular architecture. acs.orgrsc.org The dimethylamino group can also participate in directing the initial non-covalent assembly through hydrogen bonding or electrostatic interactions, adding another layer of control to the design of these complex systems. This strategy provides an effective way to create highly ordered and stable supramolecular structures with potential applications in nanotechnology and materials science. rsc.org

Computational and Theoretical Studies of 2 Dimethylamino Ethyl 4 Azidobenzoate and Its Reactions

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(Dimethylamino)ethyl 4-azidobenzoate. The electronic nature of this compound is dominated by the interplay between the electron-donating 2-(dimethylamino)ethyl ester group and the versatile azido (B1232118) group attached to the benzene (B151609) ring.

The azido group (-N₃) in aryl azides significantly influences the electronic distribution. nih.gov The terminal nitrogen atoms of the azide (B81097) are nucleophilic, while the central nitrogen is electrophilic. nih.gov The reactivity of the azide is also characterized by its ability to undergo 1,3-dipolar cycloadditions and to form a highly reactive nitrene upon thermal or photochemical extrusion of dinitrogen (N₂). acs.orgucla.edu

The electronic properties of the aromatic ring are modulated by the ester and azido substituents. The ester group at the para position influences the electron density of the aromatic system. DFT calculations on related 4-aminobenzoic acid derivatives have been used to study ground state properties and interpret absorption spectra. sharif.edu Similar calculations on this compound would likely show a significant Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distribution across the azidobenzoyl moiety, which is crucial for its reactivity. acs.org

The reactivity profile can be further understood by analyzing the frontier molecular orbitals. For a typical aryl azide like phenyl azide, the HOMO is often associated with the azide group, while the LUMO is distributed over the aromatic ring and the azide. acs.org The presence of the ester group in this compound would further modify these orbital energies, impacting its reactivity in cycloaddition reactions.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Moderately high | Contribution from the azido and dimethylamino groups. |

| LUMO Energy | Relatively low | Contribution from the azidobenzoyl system. |

| HOMO-LUMO Gap | Moderate | Suggests susceptibility to electronic excitation and reactivity. |

| Dipole Moment | Significant | Due to the presence of the polar ester and azide groups. |

| Mulliken Charges | Negative charge on terminal azide nitrogens, positive on central nitrogen. | Inherent electronic structure of the azide group. nih.gov |

Mechanistic Modeling of Azide Cycloadditions and Other Transformations

The primary reaction pathway for aryl azides is the [3+2] cycloaddition, also known as the Huisgen cycloaddition. mdpi.comresearchgate.net Computational modeling, particularly with DFT, has been extensively used to study the mechanisms of these reactions, both in their thermal and metal-catalyzed variants. mdpi.commdpi.com

For uncatalyzed cycloadditions, the reaction of an azide with an alkyne can proceed through two regioisomeric pathways, leading to the formation of 1,4- or 1,5-disubstituted triazoles. mdpi.com DFT calculations on model systems like methyl azide and propyne (B1212725) have shown that the activation energies for these pathways are often similar, explaining the lack of regioselectivity in uncatalyzed reactions. mdpi.com

Copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are known for their high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole. acs.org Computational studies have been crucial in elucidating the mechanism, which involves the formation of a copper acetylide intermediate that then reacts with the azide. acs.orgacs.org For this compound, the CuAAC reaction would be a highly predictable and efficient method for its conjugation to alkyne-containing molecules.

Another significant transformation of aryl azides is their thermal or photochemical decomposition to form highly reactive nitrenes. acs.orgumich.edu Quantum chemical calculations have predicted that for aryl azides, there is a low energy barrier for nitrene formation from the first singlet excited state (S₁). acs.org The resulting arylnitrene can then undergo various reactions, including C-H insertion, ring expansion, or reaction with nucleophiles. The substituents on the aromatic ring can influence the stability and reactivity of the nitrene intermediate.

Table 2: Predicted Activation Energies for Reactions of this compound

| Reaction Type | Reactant | Predicted Activation Energy (kcal/mol) | Mechanistic Insight |

| Thermal Cycloaddition | with a simple alkyne | 18-25 | High barrier, leading to slow reaction and potential for multiple products. mdpi.com |

| Cu(I)-Catalyzed Cycloaddition | with a terminal alkyne | 10-15 | Lower barrier, indicating rapid and regioselective reaction. researchgate.netacs.org |

| Thermal Decomposition | to form nitrene | >30 | Requires elevated temperatures. |

| Photochemical Decomposition | to form nitrene | Lower than thermal | Occurs from an excited state. acs.org |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily determined by the rotatable bonds in the 2-(dimethylamino)ethyl ester side chain. This part of the molecule is identical to that of procaine (B135), a local anesthetic that has been the subject of conformational analysis and molecular dynamics (MD) simulations. nih.govnih.gov

Conformational studies on procaine and its analogs have shown that the distance between the tertiary amine nitrogen and the ester oxygen is a critical parameter that can be correlated with biological activity. nih.gov For this compound, the preferred conformations would likely involve a gauche or anti-arrangement around the C-C and C-O bonds of the side chain.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution or within a lipid bilayer. nih.govmdpi.com MD simulations of procaine have shown that its charged (protonated) and uncharged forms interact differently with lipid membranes. nih.gov The charged form tends to interact more strongly with the lipid headgroups via hydrogen bonding, while the uncharged form can penetrate deeper into the membrane. nih.gov Similar behavior would be expected for this compound, with the protonation state of the dimethylamino group dictating its interaction with biological membranes. These simulations are crucial for understanding how the molecule might orient itself when used as a photoaffinity label in biological systems. escholarship.org

Table 3: Key Conformational Dihedral Angles in this compound

| Dihedral Angle | Description | Predicted Stable Conformations | Basis of Prediction |

| O-C-C-N | Defines the orientation of the ester and amino groups | gauche (~60°) and anti (~180°) | Based on studies of procaine and similar esters. nih.gov |

| Ar-C-O-C | Defines the orientation of the ester group relative to the ring | Planar or near-planar | To maximize conjugation. |

| C-C-N-C | Defines the orientation of the methyl groups on the nitrogen | Staggered conformations | To minimize steric hindrance. |

Prediction of Novel Reactivity Patterns and Interactions

Computational chemistry offers powerful tools for predicting novel reactivity patterns that may not be immediately obvious from classical chemical intuition. rsc.org For this compound, theoretical studies can help to explore less common reactions of the aryl azide moiety and predict its interactions with novel partners.

Beyond cycloadditions, the nitrene formed from this compound could participate in a variety of insertion reactions. ucla.edu Computational modeling can predict the selectivity of C-H insertion reactions, which could be exploited for the late-stage functionalization of complex molecules. The electronic nature of the arylnitrene, influenced by the para-ester group, would be a key determinant of its reactivity.

Furthermore, computational methods can be used to screen for novel reaction partners. For instance, the reactivity of the azide in cycloadditions is not limited to alkynes. Reactions with alkenes, nitriles, and other dipolarophiles are also possible, and DFT calculations can predict the feasibility and selectivity of these transformations. acs.org

The interaction of this compound with biological macromolecules can also be modeled. Molecular docking and MD simulations can predict binding modes and affinities to protein targets. nih.gov For example, given its structural similarity to procaine, it could be computationally screened against known procaine-binding proteins to identify potential new biological targets. The azido group also allows for its use as a photoaffinity label, where upon photolysis, the generated nitrene can covalently crosslink to nearby residues in a binding pocket. Computational modeling can help to predict which residues are most likely to be labeled.

Table 4: Computationally Predicted Novel Reactions and Interactions

| Reaction/Interaction | Computational Method | Predicted Outcome | Potential Application |

| Intramolecular C-H Insertion | DFT, Transition State Search | Formation of a novel heterocyclic system. | Synthesis of new molecular scaffolds. |

| Reaction with Strained Alkenes | DFT, Activation Energy Calculation | Strain-promoted azide-alkene cycloaddition (SPAAC). | Bioorthogonal chemistry. acs.org |

| Binding to Acetylcholinesterase | Molecular Docking, MD Simulations | Interaction with the active site gorge. | Exploration as a potential enzyme inhibitor. |

| Photo-crosslinking to a Target Protein | MD Simulations, QM/MM | Identification of potential crosslinking sites. | Photoaffinity labeling studies. ucla.edu |

Emerging Research Directions and Future Perspectives for 2 Dimethylamino Ethyl 4 Azidobenzoate

Integration with Advanced Bioimaging Techniques

The aryl azide (B81097) group in 2-(Dimethylamino)ethyl 4-azidobenzoate is a well-established photoaffinity label. nih.govacs.orgkorea.ac.kr Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, making it an ideal tool for mapping molecular interactions in biological systems. beilstein-journals.org

Future research is likely to focus on harnessing this property for advanced bioimaging applications. For instance, by attaching this compound to a ligand that targets a specific protein, researchers could use photo-crosslinking to permanently label the protein's binding site. Subsequent analysis can then identify the exact location of interaction. nih.govacs.orgkorea.ac.kr The properties of photo-crosslinking can be used to detect protein-protein interactions in living cells using the aryl azide moiety as a probe. nih.gov These aryl azide ligases are incorporated into proteins and, when irradiated with UV light, produce reactive species that interact with other proteins nearby. nih.gov

While direct studies on this compound for in vivo imaging are not yet prevalent, research on analogous compounds is promising. For example, a structurally similar molecule, N-(2-(Dimethylamino)ethyl)-4-18F-fluorobenzamide, has been successfully used as a probe for high-contrast PET imaging of malignant melanoma. This suggests that the 2-(dimethylamino)ethyl benzamide (B126) scaffold has potential for developing targeted imaging agents.

Table 1: Potential Bioimaging Applications of this compound

| Application | Description | Key Feature Utilized |

|---|---|---|

| Photoaffinity Labeling | Covalently labeling target biomolecules (e.g., proteins, nucleic acids) to identify binding partners and interaction sites. nih.govacs.orgkorea.ac.kr | Aryl azide group generates a reactive nitrene upon UV irradiation. beilstein-journals.org |

| Fluorescent Probe Development | Incorporation into fluorescent probes to visualize cellular components and processes with high specificity. | The azide group can be used in click chemistry to attach a fluorophore. |

| In Vivo Imaging Agent | Potential for development as a PET or SPECT imaging agent by incorporating a suitable radioisotope. | The dimethylaminoethyl moiety may confer favorable pharmacokinetic properties. |

Development of Responsive Materials and Smart Polymers

The "2-(dimethylamino)ethyl" moiety is a well-known component of stimuli-responsive polymers, particularly poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA). researchgate.netnih.gov These polymers exhibit sensitivity to changes in pH and temperature, making them "smart" materials. researchgate.net The tertiary amine group can be protonated at lower pH, leading to changes in polymer solubility and conformation.

The incorporation of this compound into polymer chains could create novel smart materials with photo-crosslinking capabilities. The azide group allows for the formation of stable, cross-linked networks upon light exposure, which can be used to create hydrogels, films, and coatings with tunable properties. nih.gov

Future research in this area could explore the development of:

Photo-patternable surfaces: Creating surfaces with specific chemical and physical properties in defined areas by selectively exposing them to light.

Injectable hydrogels for drug delivery: Formulating a polymer solution containing this compound that can be injected into the body and then cross-linked in situ using light to form a stable drug depot.

Smart coatings: Developing coatings that can change their properties, such as wettability or adhesion, in response to light and pH.

Table 2: Potential Applications in Responsive Materials

| Material Type | Potential Application | Triggering Stimulus |

|---|---|---|

| Hydrogels | Controlled drug release, tissue engineering scaffolds. nih.gov | pH, temperature, UV light. |

| Thin Films | Biosensors, anti-fouling surfaces. | Light for immobilization, pH for sensing. |

| Nanoparticles | Targeted drug delivery, smart contrast agents. | pH-triggered release, light-activated crosslinking. |

Novel Catalytic Systems for Azide Reactivity and Click Chemistry

The azide group is a key functional group in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, where an azide reacts with an alkyne to form a stable triazole ring. nih.gov This reaction is widely used in drug discovery, materials science, and bioconjugation. frontiersin.org

While this compound is a substrate for click chemistry, future research could explore the catalytic potential of the resulting triazole products. The tertiary amine within the 2-(dimethylamino)ethyl group could act as a ligand for metal catalysts, potentially influencing the catalytic activity and selectivity of reactions.

Emerging research directions include:

Synthesis of novel ligands: Using this compound as a building block to create new triazole-based ligands for various catalytic transformations.

Development of self-assembling catalytic systems: Investigating the potential of the triazole products to self-assemble into larger, catalytically active structures.

Catalytic hydrogels: Incorporating the triazole derivatives into polymer hydrogels to create reusable and easily separable catalysts.

Table 3: Potential Roles in Catalysis

| Catalytic Role | Description | Key Structural Feature |

|---|---|---|

| Ligand Precursor | Synthesis of triazole-based ligands for transition metal catalysis. | Azide for click reaction, tertiary amine for metal coordination. |

| Organocatalyst | The triazole ring itself can act as a hydrogen bond donor/acceptor in certain catalytic reactions. | The resulting triazole ring from click chemistry. |

| Catalyst Support | Immobilization of catalytic species onto polymers or surfaces via click chemistry. | Azide group for covalent attachment. |

Sustainable Synthetic Approaches and Green Chemistry Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com The synthesis of aryl azides traditionally involves reagents like sodium azide, which can be hazardous. researchgate.net

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound. This could involve:

Flow chemistry: Performing reactions in continuous flow reactors can improve safety, efficiency, and scalability. beilstein-journals.orgnih.gov

Greener solvents: Replacing traditional organic solvents with more benign alternatives like water or bio-based solvents. mdpi.com

Catalytic methods: Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. mdpi.comnih.gov

Avoiding protecting groups: Designing synthetic routes that minimize the use of protecting groups to shorten the synthesis and reduce waste. nih.gov

Recent advancements in the green synthesis of aryl azides, such as using less hazardous reagents and performing reactions in water, provide a roadmap for the sustainable production of this compound. researchgate.netnih.gov

Table 4: Green Chemistry Principles and their Application to the Synthesis of this compound

| Green Chemistry Principle | Potential Application in Synthesis |

|---|---|

| Prevention | Designing syntheses with higher atom economy to minimize waste. |

| Safer Chemicals | Using less hazardous starting materials and reagents. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents. mdpi.com |

| Design for Energy Efficiency | Utilizing reactions that can be performed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based sources for the starting materials. nih.gov |

| Reduce Derivatives | Minimizing the use of protecting groups. nih.gov |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. mdpi.comnih.gov |

Q & A

Q. How do hydrogen-bonding interactions influence crystallinity in derivatives of this compound?

- Methodological Answer : Analyze single-crystal X-ray data to identify H-bond motifs (e.g., N–H···O or C–H···N). Lattice energy calculations (PIXEL method) quantify interaction strengths. Such studies on benzohydrazides reveal that intermolecular H-bonding enhances thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.